1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)-

Agrochemical Intermediate Process Chemistry Synthetic Methodology

Securing high-purity Amicarbazone intermediates often involves supply inconsistency. 5-Isopropyl-1,3,4-oxadiazol-2(3H)-one (CAS 1711-88-2) eliminates this risk as the validated building block for commercial Amicarbazone synthesis (benchmark yield 73.9%). - PPO inhibition (Ki=1.17 μM) confirmed for herbicide SAR studies - Certified reference standard (Amicarbazone Impurity 7) for QC/QA compliance - Consistent 97% purity with the specific isopropyl substitution essential for target engagement

Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
CAS No. 1711-88-2
Cat. No. B157368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)-
CAS1711-88-2
Molecular FormulaC5H8N2O2
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESCC(C)C1=NNC(=O)O1
InChIInChI=1S/C5H8N2O2/c1-3(2)4-6-7-5(8)9-4/h3H,1-2H3,(H,7,8)
InChIKeyYUJVMSLMIGONMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isopropyl-1,3,4-oxadiazol-2(3H)-one: Key Intermediate


1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- (commonly referred to as 5-isopropyl-1,3,4-oxadiazol-2(3H)-one) is a heterocyclic small molecule (C5H8N2O2, MW: 128.13) characterized by a 1,3,4-oxadiazol-2-one core substituted with an isopropyl group at the 5-position . This compound serves as a versatile scaffold and key intermediate in the synthesis of various biologically active molecules, particularly in the agrochemical sector where it is a critical building block for herbicides such as Amicarbazone . Its physicochemical profile includes a predicted pKa of 6.26±0.70, density of 1.33±0.1 g/cm³, and recommended storage at 2-8°C, which inform its handling and formulation in both research and industrial settings .

Synthetic intermediate for Amicarbazone herbicide production
PPO inhibitor scaffold for herbicide discovery
Reference standard for impurity profiling (Amicarbazone Impurity 7)

5-Isopropyl-1,3,4-oxadiazol-2(3H)-one: Why Specificity Matters


Within the 1,3,4-oxadiazol-2-one class, subtle variations in alkyl substitution dramatically alter biological target engagement, physicochemical properties, and synthetic utility. The isopropyl group at the 5-position confers a specific steric and lipophilic profile that cannot be replicated by other alkyl substituents such as methyl, ethyl, or tert-butyl . This precise substitution pattern is essential for the compound's role as a key intermediate in the synthesis of Amicarbazone, where the isopropyl moiety is retained in the final herbicide structure . Substituting a generic 1,3,4-oxadiazol-2-one analog would alter the lipophilicity (logP) and steric bulk, leading to divergent reactivity in downstream synthetic steps and potentially compromising the biological activity of the final product. Furthermore, the compound's specific pKa of 6.26±0.70 dictates its ionization state and solubility under physiological and formulation conditions, a parameter that can shift by over a full log unit with alternative alkyl substituents, thereby invalidating established synthetic protocols and formulation strategies.

! Alkyl substitution (methyl, ethyl, tert-butyl) alters lipophilicity and steric profile, limiting direct replacement.
! Significant pKa shift may invalidate established formulation and synthesis protocols.
! Non-isopropyl analogs are incompatible with the Amicarbazone synthetic pathway.

5-Isopropyl-1,3,4-oxadiazol-2(3H)-one: Quantitative Evidence


Synthesis Yield and Purity Benchmark

An optimized two-step synthesis utilizing isobutyric acid, hydrazine hydrate, and triphosgene achieves a total yield of 73.9% and product purity of 99% for 5-isopropyl-1,3,4-oxadiazol-2(3H)-one [1]. This represents a substantial improvement over traditional methods for analogous 5-alkyl-1,3,4-oxadiazol-2-ones, which often report yields below 60% due to competing side reactions [2]. The high purity (99%) directly meets the stringent quality specifications required for agrochemical intermediate applications, reducing the need for additional purification steps and minimizing downstream impurity carryover .

Synthesis Yield & Purity
Reported
73.9% yield, 99% purity
Supports cost-efficient procurement and lower purification burden.
Optimized conditions; scale-up validation recommended.
Agrochemical Intermediate Process Chemistry Synthetic Methodology

PPO Inhibition Potency

5-Isopropyl-1,3,4-oxadiazol-2(3H)-one exhibits a Ki value of 1.17 μM against human protoporphyrinogen oxidase (PPO), a key enzyme in the heme biosynthesis pathway and a validated herbicide target [1]. This potency is comparable to that of the commercial herbicide oxadiargyl, which demonstrates Ki values in the low micromolar range against plant PPO, and serves as a foundational benchmark for the design of novel PPO-inhibiting herbicides [2]. The isopropyl substitution at the 5-position is critical for this activity; unsubstituted or methyl-substituted 1,3,4-oxadiazol-2-ones typically show >10-fold lower PPO inhibition, underscoring the essential role of this specific alkyl group in target engagement [3].

PPO Inhibition Ki
Reported
Ki = 1.17 μM (human PPO)
Supports PPO inhibitor SAR and lead optimization.
>10-fold over unsubstituted analog; plant PPO validation pending.
Herbicide Discovery Enzyme Inhibition Agrochemical Lead

Key Intermediate for Amicarbazone Synthesis

5-Isopropyl-1,3,4-oxadiazol-2(3H)-one is explicitly identified as a key intermediate and potential impurity (Amicarbazone Impurity 7) in the synthesis of the commercial triazolinone herbicide Amicarbazone . Its structural identity as the 5-isopropyl oxadiazolone core is essential for constructing the final herbicide molecule. Alternative 1,3,4-oxadiazol-2-ones with different alkyl substituents (e.g., 5-methyl or 5-ethyl) cannot be directly substituted in this synthetic pathway without compromising the structural integrity and, consequently, the herbicidal activity of the final product [1].

Amicarbazone Intermediate
Class-level inference
Validated intermediate for Amicarbazone synthesis
Eliminates synthetic uncertainty; method confirmation advised.
Patent-based evidence; in-house validation recommended.
Agrochemical Manufacturing Herbicide Synthesis Process Impurity

Physicochemical Properties for Formulation

The compound exhibits a predicted pKa of 6.26±0.70, density of 1.33±0.1 g/cm³, and requires storage at 2-8°C . The pKa value is particularly significant as it dictates the compound's ionization state at physiological and environmental pH. Compared to the 5-tert-butyl analog, which has a calculated pKa approximately 1.0 unit higher, the isopropyl derivative's lower pKa enhances its solubility in neutral aqueous environments and alters its membrane permeability profile, factors critical for both biological activity and formulation development [1].

Ionization (pKa)
Reported
pKa 6.26 vs. ~7.3 (5-tert-butyl)
pKa difference influences solubility and formulation behavior.
In silico prediction; experimental confirmation recommended.
Preformulation Physicochemical Characterization Stability

5-Isopropyl-1,3,4-oxadiazol-2(3H)-one: Application Scenarios


PPO Herbicide Lead Optimization

Given its validated PPO inhibition activity (Ki = 1.17 μM) [1], 5-isopropyl-1,3,4-oxadiazol-2(3H)-one serves as an ideal starting scaffold for medicinal chemistry efforts aimed at developing novel, selective herbicides. Researchers can leverage the established 3D-QSAR models for this scaffold [2] to rationally design derivatives with improved potency and crop selectivity, accelerating the lead optimization process. Procurement of this specific building block ensures consistency in SAR studies.

Amicarbazone Manufacturing

This compound is a critical intermediate in the commercial production of Amicarbazone, a widely used triazolinone herbicide . For manufacturers, sourcing high-purity 5-isopropyl-1,3,4-oxadiazol-2(3H)-one (≥99%) directly supports the efficient and cost-effective synthesis of the final active ingredient. The optimized synthesis route yielding 73.9% [3] provides a benchmark for process chemists seeking to improve in-house manufacturing efficiency.

Reference Standard & Impurity Profiling

Due to its identification as Amicarbazone Impurity 7 , this compound is essential for quality control and regulatory compliance in the agrochemical industry. Analytical laboratories and manufacturers utilize it as a certified reference standard for HPLC, LC-MS, and GC methods to monitor and quantify impurity levels in Amicarbazone batches, ensuring adherence to stringent product specifications (e.g., FAO/WHO standards).

Endocannabinoid System Modulation

While less prominent than its agrochemical applications, the 1,3,4-oxadiazol-2-one scaffold has been reported to inhibit FAAH and MAGL, key enzymes in the endocannabinoid system [4]. The isopropyl-substituted variant can be procured for exploratory studies investigating its potential as a selective or dual inhibitor, with its specific lipophilic profile offering a unique tool for probing SAR within this therapeutic area. However, further direct characterization is needed to confirm its specific activity.

Application
Selection Property
Validation Focus
PPO inhibitor lead optimization
PPO inhibition assay context
SAR and 3D-QSAR model interpretation
Amicarbazone herbicide manufacturing
Synthetic intermediate compatibility
Process purity and yield consistency
Impurity reference standard
Certified impurity identity (Impurity 7)
Chromatographic impurity profiling method specificity
FAAH/MAGL enzyme inhibition probe
Lipophilic scaffold for enzyme selectivity
Dual inhibitor profiling; requires direct characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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